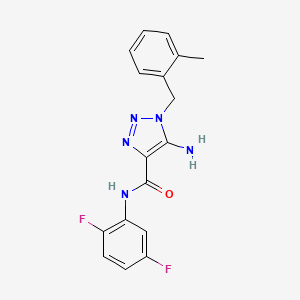

5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s IUPAC name, any common names, and its role or use in industry or research.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.科学的研究の応用

Synthesis and Antimicrobial Activities

Research into triazole derivatives, like the one mentioned, has shown promising antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, demonstrating moderate to good activities (Bektaş et al., 2007; Jadhav et al., 2017). These findings highlight the potential of triazole compounds in developing new antimicrobial agents.

Synthesis for Peptidomimetics

The structural versatility of triazole compounds allows for their use in synthesizing peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at creating triazole-based scaffolds for biological applications, demonstrating the compound's utility in creating biologically relevant structures (Ferrini et al., 2015).

Anticancer Potential

The chemical framework of triazoles has been explored for anticancer applications as well. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to triazole compounds, were synthesized and evaluated for their potential as anticancer agents, with some derivatives showing promising results against cancer cell lines (Butler et al., 2013).

Enzyme Inhibition

Triazole derivatives have also been investigated for their ability to inhibit enzymes relevant to disease processes. For example, novel heterocyclic compounds derived from triazole-based acetohydrazides showed significant inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015). This suggests potential applications in treating diseases like diabetes and obesity.

Solid-Phase Synthesis Applications

In the field of peptide synthesis, triazole compounds have been utilized as anchoring linkages for solid-phase synthesis, enabling the preparation of peptide amides under mild conditions. This approach, demonstrated by Albericio and Bárány (2009), underscores the compound's utility in facilitating the synthesis of complex biological molecules (Albericio & Bárány, 2009).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions.

将来の方向性

This would involve a discussion of potential future research directions or applications for the compound.

Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.

特性

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-10-4-2-3-5-11(10)9-24-16(20)15(22-23-24)17(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVHBPLPPOJCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)

![N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2728333.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)